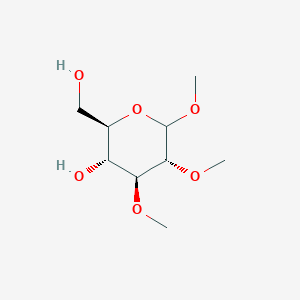
1,2,3-Tri-O-methyl-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tri-O-methyl-D-glucopyranoside is a methylated derivative of D-glucose, a monosaccharide. This compound is notable for its extensive applications in the field of biomedicine, particularly in pharmaceutical research. It plays a crucial role in investigating drug administration and development, and is involved in therapeutic interventions for various diseases, including malignant neoplasms, metabolic disorders like diabetes, and neurodegenerative conditions.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Tri-O-methyl-D-glucopyranoside can be synthesized through the methylation of D-glucose. The process typically involves the use of methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds under reflux conditions, leading to the formation of the tri-O-methylated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound .
化学反応の分析
Types of Reactions
1,2,3-Tri-O-methyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3-Tri-O-methyl-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and neurodegenerative diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a stabilizing agent for various biomolecules
作用機序
The mechanism of action of 1,2,3-Tri-O-methyl-D-glucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes involved in carbohydrate metabolism, altering their activity.
Pathways Involved: It may influence pathways related to glucose uptake and utilization, as well as signaling pathways involved in cell growth and differentiation.
類似化合物との比較
Similar Compounds
- Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside
- 2,3,6-Tri-O-benzoyl-α-D-glucopyranosyl bromide
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
Uniqueness
1,2,3-Tri-O-methyl-D-glucopyranoside is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its extensive applications in biomedicine set it apart from other similar compounds .
特性
分子式 |
C9H18O6 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol |
InChI |
InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 |
InChIキー |
NTTFSNRBMIOKLX-LOFWALOHSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)OC)CO)O |
正規SMILES |
COC1C(C(OC(C1OC)OC)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



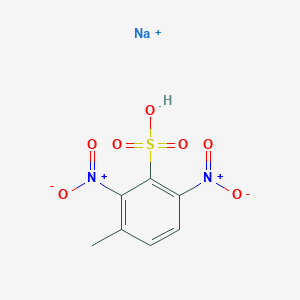

![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
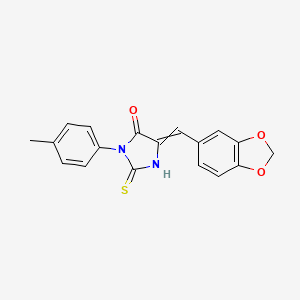
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
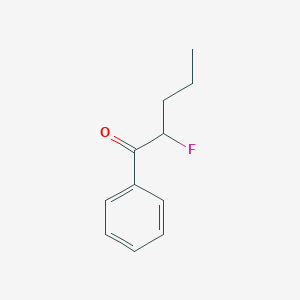

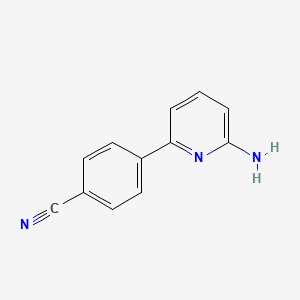
![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
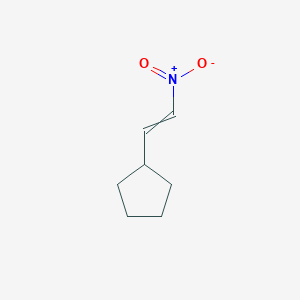
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)

